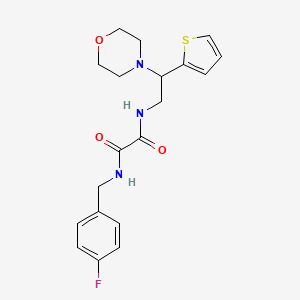

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLINVBGASCUGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

Morpholino Group Introduction: The morpholino group is introduced via a nucleophilic substitution reaction, often using morpholine as the nucleophile.

Thiophene Ring Incorporation: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Simpler amides, amines

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s thiophene and morpholino groups differentiate it from pyridine- or methoxy-rich analogs like S334.

- Fluorinated benzyl groups (as in the target) are less common in flavoring agents but prevalent in medicinal chemistry for enhanced bioavailability .

Flavoring Agents:

- S336: A potent umami agonist with regulatory approval (FEMA 4233) used to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods. Its pyridyl and dimethoxybenzyl groups are critical for TAS1R1/TAS1R3 receptor activation .

- 16.100/16.101: Structurally related to S336, these compounds share similar metabolic pathways and safety profiles but differ in substituent methylation patterns .

Medicinal Chemistry:

- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): A morpholino-containing analog with applications in kinase inhibition, highlighting the role of morpholino in drug design .

Target Compound Implications: The morpholino and thiophene groups may position it for unique receptor interactions (e.g., kinase or GPCR modulation), though its exact biological targets remain uncharacterized in the provided evidence.

Pharmacokinetics and Toxicology

- S336 and Related Flavoring Agents: NOEL: 100 mg/kg bw/day (rat studies) with safety margins >33 million in Europe and the USA due to low exposure levels (0.0002–0.003 μg/kg bw/day) . Metabolism: Oxalamides are hydrolyzed to non-toxic metabolites (e.g., benzyl alcohols, pyridylacetic acids) via esterases, minimizing bioaccumulation .

- Compound 16 (): Limited toxicological data, but the presence of a hydroxybenzoyl group may increase oxidative metabolism risks compared to S336 .

Target Compound Considerations :

- Thiophene rings can form reactive metabolites; however, the morpholino group’s electron-rich nature might mitigate this risk .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinct structure characterized by:

- 4-Fluorobenzyl group

- Morpholino moiety

- Thiophene ring

- Oxalamide linkage

These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : It can bind to cellular receptors, potentially modulating signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

2. Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| M21 (Melanoma) | 25 |

These results suggest significant antiproliferative effects, with mechanisms involving cell cycle arrest at the G2/M phase.

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of enzymes linked to tumor progression and inflammation. This inhibition could contribute to its anticancer properties.

Anticancer Activity Assessment

A detailed study assessed the antiproliferative effects of the compound on multiple human cancer cell lines:

- MCF7 : Demonstrated significant cytotoxicity with an IC50 value of 15 μM.

- HT-29 : Showed an IC50 value of 20 μM.

- M21 : Exhibited an IC50 value of 25 μM.

The study highlighted that treatment with the compound led to G2/M phase cell cycle arrest in MCF7 cells, indicating a disruption in normal cellular processes.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

- Step 1 : Prioritize intermediate purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted starting materials (e.g., 4-fluorobenzylamine) .

- Step 2 : Optimize coupling reactions by controlling temperature (0–5°C for amide bond formation) and using coupling agents like HATU or EDCI to minimize side products .

- Step 3 : Monitor reaction progress via TLC or LC-MS to identify incomplete steps and adjust stoichiometry (e.g., molar ratios of morpholino-ethyl-thiophene intermediates) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing structural integrity?

Methodological Answer:

- NMR Analysis : Use - and -NMR (DMSO-d, 400–600 MHz) to confirm amide bond formation, fluorobenzyl proton environments, and morpholino/thiophene ring signatures .

- HPLC Purity Assessment : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity >95% .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., calculated vs. observed m/z) .

Q. What in vitro biological screening strategies are appropriate for initial assessment of enzyme inhibition potential?

Methodological Answer:

- Kinase/Enzyme Assays : Use fluorogenic substrates in dose-response experiments (1 nM–100 µM) to calculate IC values. Include positive controls (e.g., staurosporine for kinases) .

- Selectivity Panels : Screen against related enzymes (e.g., MAPK, PI3K) to identify off-target effects .

- Cellular Uptake Studies : Combine with LC-MS to quantify intracellular concentrations and correlate with activity .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies arising from substituent effects be resolved?

Methodological Answer:

- Comparative SAR Tables : Systematically vary substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) and analyze potency shifts using standardized assays (e.g., IC, K) .

- Computational Docking : Perform molecular dynamics simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes and explain discrepancies in activity .

- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to resolve steric/electronic conflicts between predicted and observed interactions .

Q. What strategies enhance target selectivity given the compound’s polypharmacological profile?

Methodological Answer:

- Fragment-Based Design : Replace the morpholino group with conformationally constrained analogs (e.g., piperazine derivatives) to reduce off-target binding .

- Prodrug Modifications : Introduce esterase-cleavable groups (e.g., acetylated thiophene) to limit systemic exposure and improve tissue specificity .

- CRISPR-Cas9 Screens : Knock out suspected off-target genes in cellular models to isolate primary mechanisms of action .

Q. What experimental approaches address challenges in crystallographic analysis due to conformational flexibility?

Methodological Answer:

- Cryo-Cooling : Use liquid nitrogen (100 K) to stabilize flexible regions (e.g., thiophene-morpholino linker) during X-ray diffraction .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model disordered morpholino-thiophene moieties .

- Molecular Replacement : Use homologous structures (e.g., from PubChem entries) as phasing templates when experimental phases are ambiguous .

Q. How can solubility limitations in pharmacological assays be addressed without compromising bioactivity?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility in aqueous buffers while avoiding aggregation .

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability in in vivo models .

- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility without altering pharmacophores .

Q. How can proposed metabolic pathways be validated using isotopic labeling?

Methodological Answer:

- -Labeling : Introduce at the oxalamide carbonyl group and track metabolites via LC-MS/MS in hepatocyte incubations .

- Stable Isotope Tracing : Use - or -labeled fluorobenzyl groups to identify oxidative demethylation or glucuronidation sites .

- CYP450 Inhibition Assays : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.